

Mass Spectrometry Characterization of Allatostatin IV: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin IV (AST-IV) is a neuropeptide belonging to the Allatostatin-A family, characterized by a C-terminal Y/FXFGL-amide motif. First identified in the cockroach Diploptera punctata, AST-IV is an octapeptide with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1][2] Its primary and most well-documented function is the potent and reversible inhibition of juvenile hormone (JH) synthesis in insects, a critical process for development, reproduction, and metamorphosis.[1][2][3] Beyond its allatostatic activity, AST-IV and other allatostatins are pleiotropic, influencing processes such as gut motility, feeding behavior, and sleep. These diverse physiological roles make Allatostatin IV and its receptor a significant target for the development of novel insecticides and for fundamental research in insect physiology.

This document provides detailed application notes and experimental protocols for the characterization of **Allatostatin IV** using mass spectrometry, a powerful analytical technique for the sensitive and accurate identification and quantification of neuropeptides.

Allatostatin IV Signaling Pathway

Allatostatin IV exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. The Allatostatin A receptor is homologous to the mammalian galanin/somatostatin/opioid receptors. Upon binding of **Allatostatin IV**, the receptor undergoes a conformational change, initiating an intracellular signaling cascade.



Methodological & Application

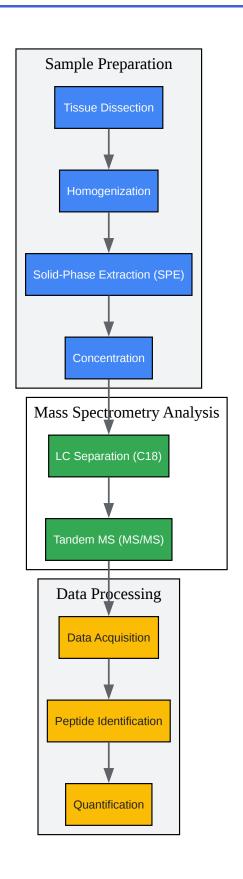
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While the complete downstream pathway for the Allatostatin A receptor is still under investigation, it is known to involve the modulation of other key neuropeptidergic systems, such as the adipokinetic hormone (AKH) and insulin-like peptides (DILPs). This signaling ultimately leads to the inhibition of juvenile hormone synthesis and other physiological responses.









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